Chromium(III) acetate

Description

Chromium(III) acetate is a chemical compound of chromium. Chromium is a chemical element which has the symbol Cr and atomic number 24. It is found naturally occuring in rocks, animals, plants, and soil, and is usually mined as chromite ore. Chromium is most toxic in its +6 oxidation state (chromium(VI)) due to its greater ability to enter cells and higher redox potential. Trivalent chromium (chromium(III)) however, is biologically necessary for sugar and lipid metabolism in humans. (L17)

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQVWLEPYFFLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020327 | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB] | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg for aqueous solution (USCG, 1999) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids)) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green powder | |

CAS No. |

1066-30-4, 17593-70-3, 39430-51-8 | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017593703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6DL7H397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature)) | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

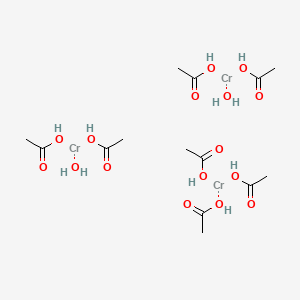

Chromium(III) acetate, a compound of significant interest in various scientific domains, presents a complex and fascinating profile of physical and chemical properties. While often represented by the simple formula Cr(CH₃COO)₃, it predominantly exists as a trinuclear, oxo-centered complex. This guide provides an in-depth exploration of its core properties, chemical structure, reactivity, and established experimental protocols for its synthesis and characterization. Quantitative data are systematically presented in tables for clarity, and key processes are visualized through detailed diagrams to support research and development activities.

Core Physical and Chemical Properties

This compound is typically a grayish-green to bluish-green powder.[1][2][3] Its properties can vary depending on its hydration state and whether it is the simple salt or the more common basic acetate complex. Trivalent chromium compounds are generally amphoteric.[1][2]

Quantitative Physical Data

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Notes |

| IUPAC Name | chromium(3+) triacetate[1] | |

| CAS Number | 1066-30-4[1][4] | |

| Molecular Formula | C₆H₉CrO₆[1][4][5] | For the simple, anhydrous salt. |

| Molecular Weight | 229.13 g/mol [1][4][5] | For the simple, anhydrous salt. |

| Appearance | Grayish-green to bluish-green powder[1][2][3] | Can also appear as blue-violet needles in hexahydrate form.[2] |

| Odor | Odorless[1][2] | |

| Melting Point | >400 °C[1][2][6] | Decomposes upon heating.[7] |

| Density | ~1.28 g/cm³[2] | |

| LogP (Octanol/Water) | 0.2 (at 22 °C, pH 5)[1] | Indicates low lipophilicity. |

Solubility Profile

The solubility of this compound is dependent on the specific form of the salt and the solvent.

| Solvent | Solubility | Conditions |

| Water | 675 g/L[1][6] | At 20 °C, pH 5. Other sources note moderate or slight solubility, likely for different forms.[2][7] |

| DMSO | 10 mg/mL (43.64 mM)[8] | Sonication is recommended to aid dissolution.[8] |

| Acetone | Insoluble[9] | For this compound hydroxide. |

| Alcohol | Practically insoluble[2] | For the monohydrate form. |

Chemical Structure and Reactivity

While the simple formula Cr(AcO)₃ is often used, the most commonly encountered and stable form of this compound is a basic, oxo-centered trinuclear complex.[10]

The Trinuclear Cation: [Cr₃O(CH₃COO)₆(H₂O)₃]⁺

This structure features three octahedral Cr(III) centers arranged in an equilateral triangle.[10] A central oxygen atom bridges the three chromium ions, and six acetate groups act as bridging ligands between pairs of chromium atoms. Three water molecules complete the coordination sphere of each chromium atom. This robust structure is also found in the basic acetates of Fe(III) and Mn(III).[10]

Reactivity

-

Thermal Decomposition : Upon heating, this compound decomposes to form chromium oxide.[7]

-

Aqueous Behavior : Solutions of chromic acetate can be basic, capable of neutralizing acids.[2] In solution, the acetate ligands can be replaced by hydroxyl groups, which can lead to the opening of the trinuclear ring and the formation of linear species.[11][12]

-

Redox Potential : It is neither a strong oxidizing nor a strong reducing agent, but it can participate in redox reactions.[2]

-

Biological Activity : In a research context, this compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK), where it was shown to promote lipogenesis by inhibiting AMPK phosphorylation in adipocytes.[5]

Experimental Protocols

Synthesis from Potassium Dichromate

This protocol details a common laboratory-scale synthesis of this compound, adapted from established inorganic preparation methods.[13]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) gas or Ethyl alcohol

-

Concentrated Hydrochloric acid (HCl)

-

Concentrated Ammonia solution (NH₄OH)

-

Glacial Acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Reduction of Cr(VI) to Cr(III):

-

Dissolve 25 g of potassium dichromate in 500 mL of water.

-

Bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[13]

-

Boil the resulting green solution to expel any excess SO₂.

-

Alternative Reduction: Add the Cr(VI) compound to a mixture of 420 mL water and 80 mL concentrated HCl, followed by the addition of 35 mL of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.[13]

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the solution of the chromic salt to boiling.

-

While stirring continuously, slowly add concentrated ammonia solution (approx. 40 mL) until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.[13]

-

-

Purification of the Precipitate:

-

Filter the precipitated Cr(OH)₃ using a large Buchner funnel under suction.

-

Wash the precipitate thoroughly with three 100 mL portions of boiling water to remove soluble salts.[13]

-

-

Formation of this compound:

-

Transfer the moist Cr(OH)₃ precipitate to an evaporating dish.

-

Dissolve the precipitate in approximately 100 mL of glacial acetic acid.[13]

-

-

Crystallization:

-

In a fume hood, evaporate the solution over a small flame almost to dryness. Stir frequently as the solution becomes more concentrated to prevent scorching.[13]

-

Transfer the resulting crystalline mass to a desiccator to dry completely.

-

Characterization Methodologies

The complex nature of chromium acetate in solution necessitates a multi-technique approach for thorough characterization.[11][12]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is crucial for identifying the coordination modes of the acetate ligands. The separation between the antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies can distinguish between ionic, unidentate, bidentate, and bridging acetate groups.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ²H NMR can be used to further probe the acetate groups and their chemical environment, providing additional evidence for the different binding modes in solution.[11]

-

Fast Atom Bombardment (FAB) Mass Spectrometry : FAB-MS is a soft ionization technique used to confirm the mass of large, non-volatile complexes. It has been successfully employed to verify the existence of the intact trinuclear chromium cluster in solution.[11][12]

-

Ion Exchange Chromatography : This method separates chemical species based on their net charge. It is effective in separating the cationic trinuclear chromium acetate complexes from other potential anionic or neutral species in solution.[11][12]

References

- 1. This compound | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Chromium (III) compounds - DCCEEW [dcceew.gov.au]

- 4. strem.com [strem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chromium (III) Acetate Hydrate, 99% Pure | Noah Chemicals [store.noahchemicals.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. 39430-51-8 CAS MSDS (this compound HYDROXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Characterization of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 12. Characterization of this compound in Aqueous Solution [opg.optica.org]

- 13. prepchem.com [prepchem.com]

A Technical Guide to Chromium(III) Acetate: Nomenclature, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chromium(III) acetate, a compound with significant industrial applications and emerging interest in biomedical research. This document details its complex nomenclature and Chemical Abstracts Service (CAS) numbers, summarizes its key physicochemical properties, outlines detailed experimental protocols for its synthesis, and explores its mechanism of action as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.

Nomenclature and CAS Number

This compound is not a simple salt but typically exists as a coordination complex. The most common form is a basic trinuclear complex, leading to a variety of names and CAS numbers. It is crucial for researchers to be aware of these distinctions to ensure the use of the correct chemical entity.

The common structural feature of these compounds is the trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] This complex consists of three chromium(III) ions arranged in a triangle, bridged by a central oxygen atom and six acetate ligands. Each chromium atom is octahedrally coordinated.[1][2] The charge of this cation is balanced by an associated anion.

A summary of the various forms of this compound and their identifiers is presented in the table below.

| Common Name | IUPAC Name | Other Synonyms | CAS Number | Molecular Formula |

| This compound | Chromium(3+) triacetate | Chromic acetate, Chromium triacetate | 1066-30-4 | C₆H₉CrO₆ |

| Basic chromium acetate | µ₃-Oxo-hexakis(µ₂-acetato-O,O')triaqua-trichromium(III) chloride hexahydrate | This compound hydrate | 32591-52-9 | C₁₂H₃₆ClCr₃O₂₂ |

| Basic chromium acetate | Acetic acid, chromium(3+) salt, hydrate | Chromic acetate, hydrate | 25013-82-5 | C₂H₄O₂·⅓Cr·xH₂O |

| Basic chromium acetate | This compound, basic | - | 39430-51-8 | Cr₃(OH)₂(OOCCH₃)₇ |

| Chromium acetate hydroxide | - | Acetic acid of the chromium salt, Chromic acetate hydroxide | 263752-31-4 | [Cr₂(OH)₃(OAc)₃]₄ |

Physicochemical Properties

The properties of this compound can vary depending on the specific complex and its hydration state. The data presented below pertains to the most commonly referenced forms.

| Property | Value | Notes |

| Appearance | Grayish-green to bluish-green powder or crystals.[1][3] | The color can vary with the specific complex and hydration state. |

| Molar Mass | 229.13 g/mol | For the simple formula Cr(CH₃CO₂)₃. |

| 723.84 g·mol⁻¹ | For the chloride hexahydrate of the trinuclear cation.[1] | |

| Melting Point | >400 °C | Decomposes upon heating.[4] |

| Solubility | Soluble in water.[1] | Solubility in DMSO is reported as 10 mg/mL, with sonication recommended.[5] |

| Density | 1.662 g/cm³ | For the chloride hexahydrate of the trinuclear cation.[1] |

| Magnetic Susceptibility (χ) | -5104.0·10⁻⁶ cm³/mol | For the chloride hexahydrate of the trinuclear cation.[1] |

Experimental Protocols

Synthesis of Basic this compound

This protocol is adapted from historical methods for the preparation of basic this compound.[1]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

-

Concentrated hydrochloric acid (HCl) (if using ethanol)

-

Concentrated ammonia solution (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI):

-

Method A (Using SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating complete reduction to chromium(III). Boil the solution to remove any excess SO₂.

-

Method B (Using Ethanol): In a fume hood, add 25 g of potassium dichromate to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid. Slowly add 35 mL of ethanol to the solution to reduce the chromium(VI) to chromium(III).

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the chromium(III) salt solution to boiling.

-

Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic. This will precipitate chromium(III) hydroxide as a gelatinous solid. Avoid a large excess of ammonia.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with several portions of hot distilled water.

-

-

Formation of Basic this compound:

-

Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

-

Add approximately 100 mL of glacial acetic acid and stir to dissolve the precipitate.

-

Carefully evaporate the solution in a fume hood over a gentle heat source. Stir frequently as the solution becomes more concentrated to prevent splattering.

-

Continue evaporation until a crystalline solid is obtained.

-

Dry the resulting crystals in a desiccator.

-

Signaling Pathway and Mechanism of Action

Recent research has identified chromium(III) compounds as modulators of the AMP-activated protein kinase (AMPK) pathway.[6][7] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. The proposed mechanism involves the interaction of Cr³⁺ with mitochondrial ATP synthase.

Figure 1: Proposed mechanism of AMPK activation by Chromium(III).

As depicted in the diagram, Cr³⁺ is thought to inhibit the activity of mitochondrial ATP synthase. This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. The elevated AMP/ATP ratio allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets to restore cellular energy homeostasis by switching off anabolic pathways, such as fatty acid and cholesterol synthesis, and promoting catabolic processes. This mechanism provides a molecular basis for the observed effects of chromium(III) on glucose and lipid metabolism.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. echemi.com [echemi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

magnetic properties of trinuclear Chromium(III) acetate

An In-depth Technical Guide to the Magnetic Properties of Trinuclear Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the trinuclear this compound complex, formally known as hexaaquahydroxy-tris(μ-acetato)-trichromium(III) chloride, with the chemical formula [Cr₃O(CH₃COO)₆(H₂O)₃]Cl. This document details the theoretical framework governing its magnetic behavior, summarizes key magnetic parameters, and provides illustrative experimental methodologies for its characterization.

Core Concepts: Structure and Magnetic Interactions

The fundamental magnetic properties of trinuclear this compound are intrinsically linked to its molecular structure. The complex features a core of three chromium(III) ions arranged in a nearly equilateral triangle. At the center of this triangle lies a triply bridging oxo ligand (μ₃-O). Each pair of chromium atoms is further bridged by two acetate ligands. The coordination sphere of each chromium ion is completed by a water molecule, resulting in an overall octahedral geometry for each metal center.

The magnetic behavior of this complex is dominated by intramolecular antiferromagnetic exchange interactions between the chromium(III) ions. Each Cr(III) ion has a d³ electron configuration, resulting in a spin state of S = 3/2. These spins are coupled through the bridging oxo and acetate ligands, a phenomenon known as superexchange. The overall magnetic properties can be modeled using the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian:

H = -2J [ (S₁·S₂) + (S₂·S₃) + (S₃·S₁) ]

Where:

-

J is the exchange coupling constant, which quantifies the strength of the interaction between adjacent chromium ions. A negative J value indicates antiferromagnetic coupling.

-

S₁, S₂, and S₃ are the spin operators for the three chromium ions.

Due to the triangular arrangement of the chromium ions, this system can exhibit spin frustration . In an ideal equilateral triangle with antiferromagnetic coupling, it is impossible to satisfy all pairwise interactions simultaneously (i.e., if S₁ is spin-up, and S₂ is spin-down, S₃ cannot be antiparallel to both). This frustration leads to a complex set of spin states and can result in interesting magnetic phenomena at low temperatures.

Quantitative Magnetic Data

The following table summarizes typical magnetic parameters for trinuclear chromium(III) carboxylate complexes, which are expected to be similar to the acetate complex.

| Parameter | Typical Value Range | Description |

| **J (cm⁻¹) ** | -10 to -30 | The exchange coupling constant, indicating the strength of the antiferromagnetic interaction. |

| g-factor | ~1.97 - 2.00 | The Landé g-factor, a spectroscopic splitting factor that is characteristic of the Cr(III) ion. |

| μ_eff at 300 K (μ_B) | ~3.8 per Cr(III) ion | The effective magnetic moment at room temperature, close to the spin-only value for an S = 3/2 ion. |

| μ_eff at low T (μ_B) | Approaches the value for the ground state spin | The effective magnetic moment at low temperatures, which depends on the total spin of the ground state. |

Experimental Protocols

Synthesis of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl

While the original synthesis dates back to 1909, a detailed modern protocol is often adapted from procedures for similar trinuclear carboxylate complexes. The following is a representative synthesis:

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium acetate (CH₃COONa)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve Chromium(III) chloride hexahydrate in a mixture of deionized water and ethanol.

-

Add a solution of sodium acetate in water to the chromium solution with vigorous stirring.

-

Add glacial acetic acid to the reaction mixture.

-

Reflux the mixture for several hours. The color of the solution should change, typically to a deep green.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting green crystals by vacuum filtration.

-

Wash the crystals with cold ethanol and then ether.

-

Dry the product in a desiccator over a suitable drying agent.

Magnetic Susceptibility Measurement

The temperature-dependent magnetic susceptibility of a powdered sample is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol:

-

A polycrystalline sample of the complex is finely ground and packed into a gelatin capsule or a similar sample holder.

-

The mass of the sample is accurately determined.

-

The sample holder is placed in the SQUID magnetometer.

-

The magnetic susceptibility is measured over a temperature range of, for example, 2 K to 300 K, under an applied magnetic field (e.g., 0.1 Tesla).

-

The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex itself using Pascal's constants.

-

The molar magnetic susceptibility (χ_M) and the effective magnetic moment (μ_eff) are then calculated at each temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure and local environment of the paramagnetic Cr(III) ions.

Protocol:

-

A small amount of the powdered sample is placed in a quartz EPR tube.

-

For solution-state measurements, the complex is dissolved in a suitable solvent (e.g., a mixture of dimethylformamide and toluene) and the solution is frozen to create a glass.

-

The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) at a low temperature (e.g., 77 K, liquid nitrogen temperature).

-

The spectrum is analyzed to determine the g-factor(s) and potentially resolve fine structure and hyperfine couplings, which provide further insight into the electronic and geometric structure of the complex.

Visualizations

Caption: Intramolecular magnetic exchange (J) in the trinuclear chromium(III) core.

Caption: Experimental workflow for magnetic characterization.

An In-depth Technical Guide to the History and Discovery of Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, more accurately described as basic this compound, is a coordination complex with a rich history rooted in the early advancements of inorganic chemistry. While its initial applications were predominantly in the textile and tanning industries, recent discoveries have unveiled its relevance in biological systems, particularly in metabolic pathways, making it a compound of interest to a broader scientific audience. This guide provides a comprehensive overview of the history, discovery, synthesis, and properties of basic this compound, with a focus on technical details relevant to researchers in the chemical and biomedical fields.

Historical Context and Discovery

The story of this compound begins with the discovery of the element chromium itself. In the late 18th century, French chemist Louis Nicolas Vauquelin successfully isolated chromium in 1797 and prepared the metal in 1798 from a Siberian mineral known as "red lead" (crocoite, PbCrO₄).[1] The name "chromium" was derived from the Greek word "chroma," meaning color, a nod to the vibrant and diverse colors of its compounds.[1]

While various chromium compounds were synthesized in the following century, the specific complex now known as basic this compound was first reported in 1909 by R. Weinland and P. Dinkelacker .[2] Their work established the synthesis of this trinuclear cluster, which is still prepared using methods based on their original procedure.[2] It is important to distinguish this complex from the simpler, and less stable, chromium(II) acetate, which was first reported by Eugène-Melchior Péligot in 1844.[2]

The complex cation has the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ .[2] This structure, which features three octahedral chromium(III) centers bridged by a central oxygen atom and six acetate ligands, is isostructural with the analogous basic iron(III) and manganese(III) acetates.[2]

A logical overview of the key discoveries leading to basic this compound is presented below.

Caption: Logical progression from the discovery of the element to modern applications of the complex.

Physicochemical Properties

Basic this compound is a grayish-green to blueish-green powder.[3] The properties of the chloride hexahydrate salt, [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆, are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃₆ClCr₃O₂₂ | [2] |

| Molar Mass | 723.84 g/mol | [2] |

| Appearance | Grayish-green to blueish-green solid | [2] |

| Density | 1.662 g/cm³ | [2] |

| Solubility in Water | Soluble | [2] |

| Magnetic Susceptibility (χ) | -5104.0 x 10⁻⁶ cm³/mol | [2] |

| Coordination Geometry | Octahedral at Cr(III) centers | [2] |

| LD₅₀ (oral, rat) | 2365 mg/kg | [4][5] |

Experimental Protocols

The synthesis of basic this compound is a common procedure in inorganic chemistry laboratories and is based on the original 1909 method. The overall workflow involves the reduction of a chromium(VI) source to chromium(III), precipitation of chromium(III) hydroxide, and subsequent reaction with acetic acid.

A general experimental workflow is depicted below:

Caption: A step-by-step workflow for the synthesis of basic this compound.

Detailed Methodology

The following is a representative protocol for the synthesis of basic this compound:

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) gas or Ethanol (C₂H₅OH)

-

Concentrated hydrochloric acid (HCl) (if using ethanol)

-

Concentrated ammonia solution (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI):

-

Dissolve 25 g of potassium dichromate in 500 mL of water.

-

Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

-

Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethanol.

-

Boil the resulting green solution to remove any excess sulfur dioxide or byproducts from the ethanol reduction (acetaldehyde).

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the chromium(III) salt solution to boiling.

-

While stirring continuously, slowly add concentrated ammonia solution until the solution is slightly basic. This will precipitate chromium(III) hydroxide (Cr(OH)₃). Avoid a large excess of ammonia.

-

-

Formation and Isolation of Basic this compound:

-

Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with several portions of hot water.

-

Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

-

Add approximately 100 mL of glacial acetic acid to dissolve the precipitate.

-

Carefully evaporate the resulting solution almost to dryness over a gentle heat source with frequent stirring.

-

The resulting crystalline product is basic this compound.

-

Biological Significance and Applications in Drug Development

For many years, the applications of basic this compound were primarily industrial, including its use as a mordant in textile dyeing and as a tanning agent for leather.[3] However, recent research has highlighted a significant biological activity that is of interest to drug development professionals.

Basic this compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK) .[4][5] AMPK is a crucial regulator of cellular energy homeostasis. By inhibiting the phosphorylation of AMPK, this compound has been shown to promote lipogenesis.[4][5] This finding opens up avenues for its use as a research tool to study metabolic pathways and potentially as a starting point for the development of modulators of lipid metabolism.

A study on bovine intramuscular and subcutaneous adipocytes demonstrated that this compound stimulates adipogenesis by regulating gene expression and inhibiting AMPK phosphorylation.[4] Specifically, it was found to upregulate the mRNA levels of adipogenic transcription factors.[4]

The signaling pathway affected by basic this compound is illustrated below:

Caption: Mechanism of action of basic this compound as an AMPK inhibitor.

Safety and Toxicology

Chromium compounds exhibit a wide range of toxicities depending on their oxidation state. Hexavalent chromium (Cr(VI)) is a known carcinogen and is highly toxic. In contrast, trivalent chromium (Cr(III)), the oxidation state in basic this compound, is significantly less toxic and is even considered an essential trace element for sugar and lipid metabolism in humans.[3]

Animal studies have shown that this compound has low acute toxicity.[4][5] The oral LD₅₀ in rats is reported to be 2365 mg/kg.[4][5] Studies on the mutagenicity of Cr(III) compounds, including chromic acetate, have found them to be inactive in various strains of Salmonella typhimurium, whereas Cr(VI) compounds are mutagenic.

Despite its lower toxicity compared to Cr(VI), proper laboratory handling procedures, including the use of personal protective equipment, should always be followed when working with basic this compound.

Conclusion

Basic this compound is a compound with a well-documented history, from its roots in early 20th-century coordination chemistry to its modern applications in industrial processes. The recent discovery of its role as an AMPK inhibitor has expanded its relevance into the fields of biochemistry and drug discovery. For researchers, it represents not only a classic example of a multinuclear coordination complex but also a valuable tool for investigating cellular metabolism. This guide provides the foundational technical information necessary for its synthesis, characterization, and application in a research setting.

References

A Technical Guide to Chromium(III) Acetate: A Comparative Analysis of the Hydrated Form and its Thermal Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of chromium(III) acetate, focusing on the distinction between its commonly available hydrated form and its behavior upon thermal dehydration. It has been established that the stable form of this compound is a basic, trinuclear, hydrated complex with the general formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. A simple, anhydrous monomeric Cr(CH₃COO)₃ is not readily isolated as the hydrated complex tends to decompose upon heating. This document details the physicochemical properties, synthesis, and characterization of the hydrated form. Furthermore, it explores the biological activity of this compound, specifically its role as an inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound for its potential applications.

Physicochemical Properties

The quantitative data for basic this compound hydrate and its thermal decomposition products are summarized in the tables below for easy comparison.

Table 1: General Properties of Basic this compound Hydrate

| Property | Value |

| Common Name | Basic this compound |

| Systematic Name | µ₃-Oxo-hexakis(µ₂-acetato-O,O')-triaqua-trichromium(III) ion |

| Chemical Formula | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ (cation) |

| Appearance | Grayish-green to blueish-green powder[1][2][3] |

| Molecular Weight | 603.33 g/mol (for the cation) |

| Solubility in Water | 675 g/L at 20 °C[3][4] |

| Solubility in Other Solvents | Slightly soluble in alcohol[2] |

| pH of Aqueous Solution | Amphoteric[2][3] |

Table 2: Thermal Properties and Spectroscopic Data

| Property | Value |

| Melting Point | Decomposes at >400 °C[2][3][4] |

| Thermal Decomposition | Dehydration occurs followed by decomposition of the trinuclear cluster. |

| UV-Vis Absorption Maxima (in H₂O) | Characterized by bands corresponding to d-d transitions of octahedral Cr(III). Specific maxima can vary with concentration and solvent. |

| Key FTIR Vibrational Bands (cm⁻¹) | A characteristic band for the Cr-O bond stretching is observed around 661 cm⁻¹[5]. Other bands correspond to acetate and water ligands. |

Experimental Protocols

Synthesis of Basic this compound Hydrate

This protocol is adapted from established inorganic synthesis methods.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonia solution (NH₄OH)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI):

-

Dissolve 25 g of potassium dichromate in 500 mL of water.

-

Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

-

Boil the solution to expel any excess SO₂.

-

Alternative reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, slowly add the chromium(VI) compound, followed by 35 mL of ethanol. Boil the solution to remove excess ethanol and acetaldehyde.

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the Cr(III) solution to boiling.

-

Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic (approx. 40 mL).

-

Collect the precipitated chromium(III) hydroxide by suction filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with three 100 mL portions of boiling water.

-

-

Formation of Basic this compound:

-

Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

-

Dissolve the precipitate in approximately 100 mL of glacial acetic acid.

-

Carefully evaporate the solution almost to dryness over a small flame, stirring frequently towards the end of the process. This should be performed in a fume hood.

-

-

Isolation of the Product:

-

The resulting crystalline solid is basic this compound hydrate.

-

For final drying, place the crystals in a desiccator.

-

Characterization Methods

Objective: To determine the thermal stability and decomposition profile of basic this compound hydrate.

Instrumentation:

-

A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Place 5-10 mg of the finely ground basic this compound hydrate into an inert crucible (e.g., alumina).

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to approximately 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition of the acetate ligands and the oxo-centered core.

-

Objective: To characterize the electronic transitions of the chromium(III) centers in the complex.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of known concentration by dissolving a precise mass of basic this compound hydrate in distilled water.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Measurement:

-

Record the UV-Vis spectrum of the solutions from approximately 300 to 800 nm.

-

Use distilled water as the reference blank.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) which correspond to the d-d electronic transitions characteristic of octahedral Cr(III) complexes.

-

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of AMP-activated protein kinase (AMPK).[6][7] AMPK is a crucial enzyme in regulating cellular energy homeostasis.[8][9]

Mechanism of AMPK Inhibition

This compound exerts its effect by inhibiting the phosphorylation of AMPKα, a key step in its activation.[6][7] This inhibition leads to a decrease in the activity of AMPK. In the context of adipogenesis, this inhibition has been shown to promote lipogenesis.[6] Studies in bovine intramuscular and subcutaneous adipocytes have demonstrated that treatment with this compound leads to an upregulation of adipogenic transcription factors such as C/EBPβ and PPARγ.[10]

The AMPK Signaling Pathway

The AMPK signaling pathway is a central regulator of metabolism. It is activated by an increase in the cellular AMP/ATP ratio, which signals a low energy state. Activated AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (e.g., fatty acid oxidation) and inhibiting anabolic processes that consume ATP (e.g., protein and lipid synthesis).[8][9][11]

Caption: AMPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying AMPK Inhibition

The following workflow outlines a general procedure for investigating the effect of this compound on AMPK activity in a cell-based assay.

Caption: Experimental workflow for analyzing AMPK inhibition by this compound.

Conclusion

This compound is a structurally interesting coordination compound that exists as a stable, hydrated, trinuclear complex. The notion of a simple anhydrous form is not well-supported, as thermal treatment leads to decomposition. For researchers in drug development, the most pertinent aspect of this compound is its demonstrated role as an AMPK inhibitor. By reducing the phosphorylation of AMPK, it can modulate cellular metabolic pathways, a mechanism that warrants further investigation for potential therapeutic applications in metabolic disorders. This guide provides the foundational chemical and biological information necessary for such future research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromium (III) Acetate Hydrate, 99% Pure | Noah Chemicals [store.noahchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Chromium acetate stimulates adipogenesis through regulation of gene expression and phosphorylation of adenosine monophosphate-activated protein kinase in bovine intramuscular or subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chromium(III) Acetate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, a coordination compound with the formula Cr(CH₃COO)₃, is a readily available and versatile reagent with emerging applications as a catalyst in organic synthesis. While its use as a mordant in the textile industry and as a crosslinking agent for polymers is well-established, its catalytic potential in fine chemical and pharmaceutical synthesis is a growing area of interest.[1] This document provides detailed application notes and experimental protocols for the use of this compound in selected organic transformations, offering researchers a practical guide to leveraging its catalytic activity.

This compound typically exists as a hydrated, dark green solid and is soluble in water and some polar organic solvents.[2] Its catalytic activity often stems from the Lewis acidic nature of the chromium(III) center, which can activate substrates for subsequent reactions.

Ethylene Polymerization using a this compound-Based Ziegler-Natta Catalyst

This compound can be employed as a precursor for a heterogeneous Ziegler-Natta catalyst system for the polymerization of olefins, such as ethylene.[2][3] In combination with a co-catalyst, typically an organoaluminum compound, it forms active sites for the polymerization process.

Experimental Protocol: Ethylene Polymerization

This protocol is adapted from studies on chromium-based Ziegler-Natta catalysts.[2][3]

Materials:

-

This compound [Cr(CH₃COO)₃]

-

Toluene (anhydrous)

-

Diethylaluminum chloride (DEAC) solution in toluene

-

Ethylene gas (polymerization grade)

-

Nitrogen gas (high purity)

-

A suitable polymerization reactor (e.g., a stirred glass reactor or a stainless-steel autoclave) equipped with gas inlet, pressure and temperature control, and a stirring mechanism.

Catalyst Preparation (in-situ):

-

In a clean, dry, and nitrogen-purged reactor, add 0.0197 g of this compound.

-

Add 87 mL of anhydrous toluene to the reactor.

-

Stir the mixture to dissolve the this compound.

-

Add 13 mL of diethylaluminum chloride (DEAC) solution as a co-catalyst. The Al/Cr molar ratio should be approximately 30.8.[2][3]

-

Allow the catalyst mixture to "age" for 15 minutes at room temperature with stirring.

Polymerization Procedure:

-

Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1 atm).

-

Maintain the reaction temperature at 29°C.[3]

-

Stir the reaction mixture vigorously for the desired polymerization time (e.g., 60 minutes).

-

After the reaction is complete, vent the excess ethylene and quench the reaction by adding acidified methanol.

-

Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

The following table summarizes the catalytic activity of the this compound-based system under different conditions.

| Catalyst System | Co-catalyst | Al/Cr Ratio | Temperature (°C) | Monomer Pressure (atm) | Catalytic Activity (g PE / g Cr / hr / atm) |

| Cr(CH₃COO)₃ / DEAC | DEAC | 30.8 | 29 | ~1 | 1768 |

| Cr(CH₃COO)₃ / DEAC | DEAC | 30.8 | 18 | ~1 | Lower than at 29°C |

| Cr(CH₃COO)₃ / DEAC | DEAC | 30.8 | 36 | ~1 | Lower than at 29°C |

| Cr(CH₃COO)₃ / DEAC | DEAC | 30.8 | 40 | ~1 | Lower than at 29°C |

Data adapted from a study on chromium-based oxo-trinuclear carboxylate complexes, where this compound was one of the catalysts studied.[2][3]

Logical Workflow for Ethylene Polymerization

Caption: Workflow for ethylene polymerization using a this compound-based catalyst.

Oxidation of Alcohols (Application Note)

While specific protocols detailing the use of this compound as the primary catalyst for alcohol oxidation are not abundant in the literature, related chromium(III) complexes like chromium(III) acetylacetonate have shown catalytic activity for this transformation.[4] This suggests the potential of this compound to act as a Lewis acid catalyst in the presence of a suitable oxidant.

The proposed mechanism involves the coordination of the alcohol to the chromium(III) center, followed by oxidation with a co-oxidant.

Proposed General Protocol for Screening

This is a general protocol for screening the catalytic activity of this compound in alcohol oxidation.

Materials:

-

This compound

-

Substrate (e.g., benzyl alcohol)

-

Oxidant (e.g., tert-butyl hydroperoxide, hydrogen peroxide)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the alcohol substrate (1 mmol), solvent (5 mL), and this compound (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature.

-

Add the oxidant (1.5 mmol) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Researchers are encouraged to optimize the catalyst loading, oxidant, solvent, and temperature for their specific substrate.

Catalytic Cycle for Alcohol Oxidation

Caption: Proposed catalytic cycle for Chromium(III)-catalyzed alcohol oxidation.

Conclusion

This compound shows promise as a versatile and economical catalyst in organic synthesis. The provided protocol for ethylene polymerization demonstrates its practical application in forming C-C bonds. Further research into its catalytic activity in other transformations, such as oxidations and the synthesis of nitrogen-containing heterocycles, is warranted and could lead to the development of novel and sustainable synthetic methodologies. Researchers are encouraged to use the provided information as a starting point for their investigations into the catalytic potential of this readily available chromium compound.

References

Application Notes and Protocols for Chromium(III) Acetate in Cross-linking Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate, often referred to as chromic acetate, is a coordination compound widely utilized as a cross-linking agent. Its primary function is to form stable bridges between polymer chains, thereby creating a three-dimensional network structure. This process transforms polymer solutions into gels with enhanced mechanical strength, stability, and controlled swelling properties. The cross-linking action of this compound is particularly effective for polymers containing carboxylate functional groups, such as hydrolyzed polyacrylamides, collagen, gelatin, and alginates.

In its common form, this compound exists as a trinuclear complex, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which acts as the reactive species. The trivalent chromium (Cr³⁺) center is key to its cross-linking ability, forming coordinate bonds with the carboxylate groups on polymer backbones. This versatility makes it a valuable tool in diverse fields, from industrial applications like leather tanning and enhanced oil recovery to advanced biomedical applications, including the development of hydrogels for tissue engineering and controlled drug delivery systems.

These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for using this compound in cross-linking reactions, with a focus on applications relevant to scientific research and drug development.

Mechanism of Cross-linking

The fundamental mechanism of cross-linking with this compound involves a ligand substitution reaction. The acetate ligands coordinated to the Cr(III) centers are displaced by the carboxylate groups (-COO⁻) present on the polymer chains. This forms strong, stable coordinate bonds between the chromium ion and multiple polymer chains, creating a cross-linked network.

The reaction is highly dependent on pH. At low pH, the carboxyl groups are protonated (-COOH) and less available for coordination. As the pH increases, these groups deprotonate to carboxylates (-COO⁻), becoming more reactive towards the chromium complex. However, at very high pH, chromium can precipitate as chromium hydroxide, inhibiting the cross-linking process. Temperature also plays a crucial role, with higher temperatures generally accelerating the reaction rate.

Employing Chromium(III) Acetate as a Mordant for Natural Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate is a highly effective mordant in the application of natural dyes to various textile fibers. Its primary function is to facilitate the formation of a coordination complex between the dye molecule and the fiber, thereby enhancing the dye's uptake, improving colorfastness, and influencing the final shade.[1][2] Unlike its hexavalent counterpart, Chromium(VI), which is associated with significant toxicity, this compound is considered a safer alternative for textile dyeing applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a mordant in natural dyeing processes, with a focus on achieving reproducible and high-quality results.

This compound's efficacy stems from its ability to form stable chelates with functional groups present in both natural dyes (such as hydroxyl and carboxyl groups) and fibers (like the amino and carboxyl groups in wool and silk). This results in a strong, insoluble dye-mordant-fiber complex, leading to excellent wash and lightfastness properties.[1] In comparison to other common mordants like aluminum salts (alum) and iron salts, chromium mordants often yield superior lightfastness.[1]

Data Presentation

The following tables summarize typical quantitative data obtained when using this compound as a mordant compared to other common mordants. These values are illustrative and can vary based on the specific dye, fiber, and process parameters.

Table 1: Comparative Colorfastness Ratings of Natural Dyes on Wool

| Natural Dye | Mordant (Pre-mordanting) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |

| Madder | This compound (3% WOF) | 4-5 | 5 | 4-5 | 4 |

| Aluminum Potassium Sulfate (15% WOF) | 4 | 3-4 | 4 | 3-4 | |

| Ferrous Sulfate (2% WOF) | 4-5 | 4 | 4 | 3 | |

| Weld | This compound (3% WOF) | 4 | 5-6 | 4-5 | 4 |

| Aluminum Potassium Sulfate (15% WOF) | 3-4 | 4 | 4 | 3-4 | |

| Ferrous Sulfate (2% WOF) | 4 | 4-5 | 4 | 3 | |

| Cochineal | This compound (3% WOF) | 4-5 | 5 | 4-5 | 4 |

| Aluminum Potassium Sulfate (15% WOF) | 4 | 4 | 4 | 3-4 | |

| Stannous Chloride (2% WOF) | 4 | 4-5 | 4 | 3 |

Fastness ratings are on a scale of 1-5, with 5 representing the highest fastness. WOF: Weight of Fiber

Table 2: Colorimetric Data (CIELab*) for Natural Dyes on Silk

| Natural Dye | Mordant (Pre-mordanting) | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) |

| Logwood | This compound (3% WOF) | 35.2 | +5.8 | -8.5 |

| Aluminum Potassium Sulfate (15% WOF) | 45.7 | +10.2 | -12.1 | |

| Ferrous Sulfate (2% WOF) | 28.1 | +1.5 | -4.3 | |

| Fustic | This compound (3% WOF) | 78.9 | +12.5 | +65.3 |

| Aluminum Potassium Sulfate (15% WOF) | 82.1 | +8.9 | +70.1 | |

| Stannous Chloride (2% WOF) | 80.5 | +15.3 | +75.8 |

Table 3: Dye Uptake (Exhaustion %) for Madder Dye on Different Fibers

| Fiber Type | Mordanting Method | Mordant | Dye Exhaustion (%) |

| Wool | Pre-mordanting | This compound (3% WOF) | 92% |

| Pre-mordanting | Aluminum Potassium Sulfate (15% WOF) | 85% | |

| Silk | Pre-mordanting | This compound (3% WOF) | 88% |

| Pre-mordanting | Aluminum Potassium Sulfate (15% WOF) | 81% | |

| Cotton | Pre-mordanting with Tannin | This compound (3% WOF) | 75% |

| Pre-mordanting with Tannin | Aluminum Potassium Sulfate (15% WOF) | 68% |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a mordant.

Protocol 1: Scouring of Textile Fibers

Objective: To remove impurities such as oils, waxes, and dirt from the fibers to ensure even mordanting and dyeing.

Materials:

-

Textile fibers (wool, silk, or cotton)

-

Sodium Carbonate (Soda Ash) - for cotton

-

Neutral pH soap

-

Large stainless steel pot

-

Heating source

-

Stirring rod

-

Weighing scale

Procedure:

-

Weigh the dry fiber to determine the necessary amounts of scouring agents and mordants (Weight of Fiber - WOF).

-

For Wool and Silk (Protein Fibers):

-

Fill a pot with enough water to allow the fibers to move freely.

-

Add 0.5-1% WOF of a neutral pH soap.

-

Submerge the wet fibers in the pot.

-

Slowly heat the water to 60-70°C for wool and 70-80°C for silk.

-

Maintain this temperature for 1 hour, gently stirring occasionally to ensure even cleaning. Avoid excessive agitation to prevent felting of wool.

-

Allow the bath to cool, then remove the fibers and rinse thoroughly with warm water, followed by a cool water rinse.

-

-

For Cotton (Cellulose Fibers):

-

Fill a pot with enough water for the fibers to move freely.

-

Add 1-2% WOF of sodium carbonate and 1% WOF of a neutral pH soap.

-

Submerge the wet fibers in the pot.

-

Bring the solution to a boil and maintain for 1-2 hours, stirring periodically.

-

Allow the bath to cool, then remove the fibers and rinse thoroughly with hot water, followed by a cool water rinse.

-

Protocol 2: Pre-mordanting of Fibers with this compound

Objective: To treat the fibers with the mordant before dyeing to facilitate dye uptake and colorfastness.

Materials:

-

Scoured textile fibers

-

This compound

-

Large stainless steel pot

-

Heating source

-

Stirring rod

-

Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

-

Fill a pot with enough room temperature water for the scoured and wet fibers to move freely.

-

Weigh the required amount of this compound, typically 2-4% of the WOF.

-

Dissolve the this compound in a small amount of hot water and then add it to the main pot, stirring well to ensure it is fully dissolved.

-

Introduce the wet, scoured fibers to the mordant bath.

-

Slowly raise the temperature of the bath to 85-95°C.

-

Maintain this temperature for 1 hour, gently rotating the fibers every 15 minutes to ensure even mordant application.

-

Allow the mordant bath to cool completely. The fibers can be left to steep in the cooling bath for several hours or overnight for potentially deeper shades.

-

Remove the fibers from the mordant bath, gently squeeze out the excess liquid.

-

The mordanted fibers can be immediately transferred to the dyebath or can be dried and stored for later use. If storing, keep them in a cool, dark place.

Protocol 3: Natural Dye Extraction and Dyeing

Objective: To extract the colorant from the natural dye source and apply it to the mordanted fibers.

Materials:

-

Natural dye material (e.g., madder root, weld, cochineal)

-

Mordanted fibers

-

Large stainless steel pot

-

Heating source

-

Stirring rod

-

Cheesecloth or fine-mesh sieve

Procedure:

-

Dye Extraction:

-

Weigh the appropriate amount of natural dye material, which varies significantly depending on the dye source (e.g., 20-100% WOF for madder, 5-10% WOF for cochineal).

-

Place the dye material in a pot with water and bring to a simmer. The temperature and duration of extraction depend on the specific dye (e.g., madder should not be boiled to avoid dull colors, while weld benefits from simmering).

-

After extraction, strain the dye liquor through cheesecloth or a sieve to remove the solid plant/insect material.

-

-

Dyeing:

-

Add the extracted dye liquor to a clean pot with enough water for the fibers to move freely.

-

Introduce the wet, mordanted fibers to the cool dyebath.

-

Slowly increase the temperature to 80-90°C.

-

Maintain this temperature for at least 1 hour, or until the desired depth of shade is achieved. Gently stir the fibers periodically.

-

For some dyes, allowing the fibers to cool in the dyebath can result in deeper colors.

-

Once dyeing is complete, remove the fibers and rinse with water of a similar temperature, gradually cooling the rinse water.

-

Wash the dyed fibers with a neutral pH soap and rinse thoroughly.

-

Hang the fibers to dry away from direct sunlight.

-

Visualizations

References

Application Notes and Protocols for Chromium(III) Acetate in Leather Tanning Processes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Chromium(III) acetate as a tanning agent in the leather industry. The information is intended to guide researchers and scientists in understanding the process, its underlying chemistry, and in developing experimental protocols.

Introduction

Chromium tanning is the most common method for producing leather worldwide, accounting for the vast majority of leather production. The process utilizes chromium salts to cross-link the collagen fibers in animal hides, resulting in a stable, durable, and versatile material. While basic chromium sulfate is the most widely used tanning agent, this compound offers several advantages, including increased solubility in organic media, a more defined molecular structure for better process control, and the potential for accelerated tanning cycles.[1] This document outlines the theoretical basis of this compound tanning, provides detailed experimental protocols, and presents comparative data on the properties of the resulting leather.

Mechanism of Action

The tanning process with this compound is centered on the interaction between the chromium ions and the collagen protein in the animal hide. Collagen is composed of amino acid chains, and the carboxyl groups on these chains are key to the tanning process.

The tanning process typically begins under acidic conditions (pH 3-4).[1] This acidic environment ensures that the chromium complexes are small enough to penetrate the collagen fiber network effectively. Once the chromium has permeated the hide, the pH is gradually raised in a step called basification . This increase in pH deprotonates the carboxyl groups of the collagen, making them available to form stable coordination complexes with the Chromium(III) ions. This cross-linking of collagen fibers is what imparts the characteristic properties of leather, such as increased hydrothermal stability and resistance to microbial degradation.[1][2]

Data Presentation

The following tables summarize key quantitative data related to leather tanning with chromium compounds. Direct comparative data for this compound versus basic chromium sulfate is limited in publicly available literature; therefore, the tables present typical values for chrome-tanned leather, which can be used as a benchmark for experimental work with this compound.

Table 1: Comparison of Tanning Agent Properties

| Property | This compound | Basic Chromium Sulfate |

| Chemical Formula | Cr(CH₃COO)₃ | Cr(OH)SO₄ |

| Appearance | Grayish-green to bluish-green powder | Green powder |

| Solubility in Water | High | Moderate |

| Typical Basicity | Not applicable (used directly) | 33-50% |

Table 2: Typical Physical and Mechanical Properties of Chrome-Tanned Leather

| Property | Typical Value Range | Test Method |

| Shrinkage Temperature | 100 - 120°C[3] | ISO 3380:2015 |

| Tensile Strength | 15 - 30 N/mm² | ISO 3376:2020 |

| Elongation at Break | 40 - 70% | ISO 3376:2020 |

| Tear Strength | 30 - 80 N/mm | ISO 3377-2:2016 |

| Chromium Oxide (Cr₂O₃) Content | 3.5 - 5.0% | ISO 5398-1:2007 |

Note: These values can vary depending on the type of hide, processing conditions, and finishing treatments.

Experimental Protocols

The following protocols are based on established principles of chrome tanning and information from patents describing the use of acetate in conjunction with chromium tanning agents.[4][5] Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Protocol 1: Standard this compound Tanning

This protocol outlines a standard procedure for tanning hides using this compound.

Materials:

-

Delimed and bated animal hides (e.g., goat, sheep, or calf skins)

-

This compound

-

Water

-

Basifying agent (e.g., sodium bicarbonate or magnesium oxide)

-

Formic acid or sulfuric acid (for pH adjustment)

Equipment:

-

Tanning drum

-

pH meter

-

Standard leather testing equipment

Procedure:

-

Pre-tanning Preparation:

-

Ensure hides are properly delimed and bated to a pH of approximately 8.0-8.5.